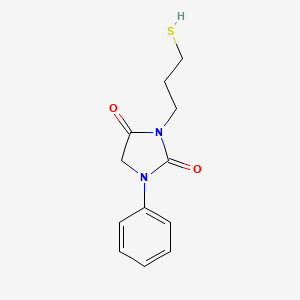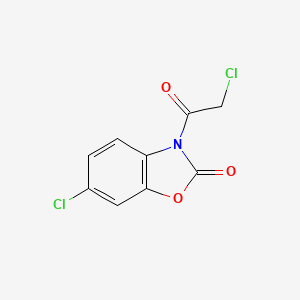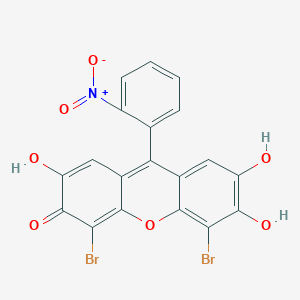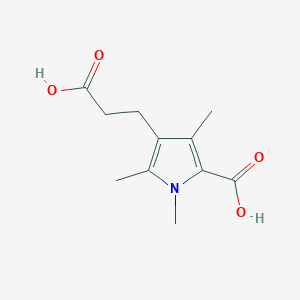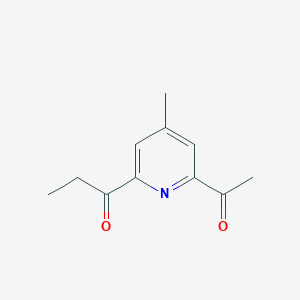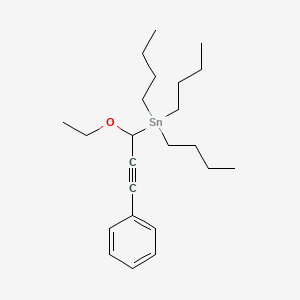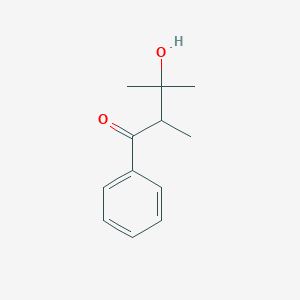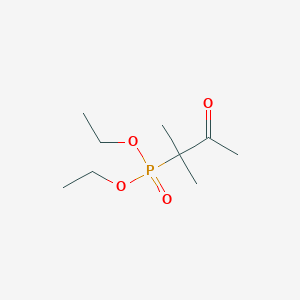
Diethyl (2-methyl-3-oxobutan-2-yl)phosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl (2-methyl-3-oxobutan-2-yl)phosphonate is an organophosphorus compound with the molecular formula C₉H₁₉O₄P. This compound is characterized by the presence of a phosphonate group attached to a 2-methyl-3-oxobutan-2-yl moiety. It is widely used in organic synthesis due to its versatile reactivity and stability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Diethyl (2-methyl-3-oxobutan-2-yl)phosphonate can be synthesized through various methods. One common approach involves the Michaelis-Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide. For instance, the reaction of diethyl phosphite with 2-methyl-3-oxobutan-2-yl chloride under controlled conditions yields the desired phosphonate .
Industrial Production Methods
Industrial production of this compound typically involves large-scale Michaelis-Arbuzov reactions. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure consistency and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
Diethyl (2-methyl-3-oxobutan-2-yl)phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids.
Reduction: Reduction reactions can convert the phosphonate group to phosphine oxides.
Substitution: The phosphonate group can be substituted with different nucleophiles, such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions typically involve bases like sodium hydride or potassium tert-butoxide.
Major Products
The major products formed from these reactions include phosphonic acids, phosphine oxides, and various substituted phosphonates, depending on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
Diethyl (2-methyl-3-oxobutan-2-yl)phosphonate has numerous applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the study of enzyme mechanisms and as a probe for biological phosphonate interactions.
Medicine: It serves as a precursor for the development of drugs targeting specific enzymes and pathways.
Mecanismo De Acción
The mechanism of action of diethyl (2-methyl-3-oxobutan-2-yl)phosphonate involves its interaction with various molecular targets. The phosphonate group can mimic phosphate esters, allowing the compound to inhibit enzymes that utilize phosphate substrates. This inhibition occurs through the formation of stable enzyme-phosphonate complexes, which block the active site and prevent substrate binding .
Comparación Con Compuestos Similares
Similar Compounds
- Diethyl (methylthiomethyl)phosphonate
- Diethyl (2-oxobutyl)phosphonate
- Diethyl (1-cyanoethyl)phosphonate
Uniqueness
Diethyl (2-methyl-3-oxobutan-2-yl)phosphonate is unique due to its specific structural features, which confer distinct reactivity and stability. Compared to similar compounds, it offers enhanced resistance to hydrolysis and greater versatility in synthetic applications .
Propiedades
Número CAS |
118458-92-7 |
|---|---|
Fórmula molecular |
C9H19O4P |
Peso molecular |
222.22 g/mol |
Nombre IUPAC |
3-diethoxyphosphoryl-3-methylbutan-2-one |
InChI |
InChI=1S/C9H19O4P/c1-6-12-14(11,13-7-2)9(4,5)8(3)10/h6-7H2,1-5H3 |
Clave InChI |
JKMSDCYZHFMSIY-UHFFFAOYSA-N |
SMILES canónico |
CCOP(=O)(C(C)(C)C(=O)C)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



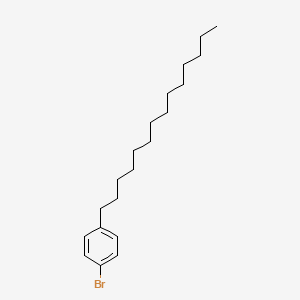
![N-[(2-Chlorophenyl)methyl]-N-[2-(thiophen-2-yl)ethyl]glycine](/img/structure/B14309072.png)

